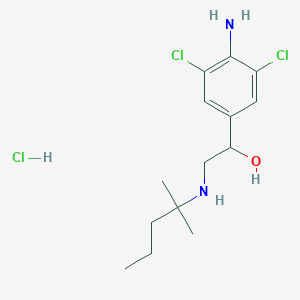
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an amino group, dichlorophenyl group, and a methylpentan-2-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride typically involves multiple steps, including the formation of the dichlorophenyl intermediate, followed by the introduction of the amino and methylpentan-2-ylamino groups. Common reagents used in these reactions include chlorinating agents, amines, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures consistent production and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-dichlorophenyl derivatives and methylpentan-2-ylamino derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C14H23Cl3N2O |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C14H22Cl2N2O.ClH/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9;/h6-7,12,18-19H,4-5,8,17H2,1-3H3;1H |
InChI Key |
LWYHDYUHQSUDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
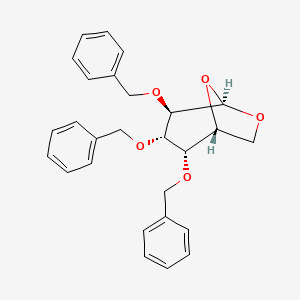
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
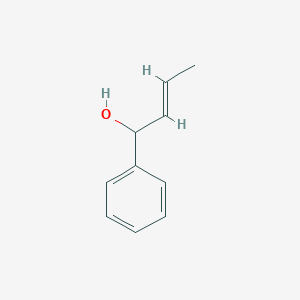
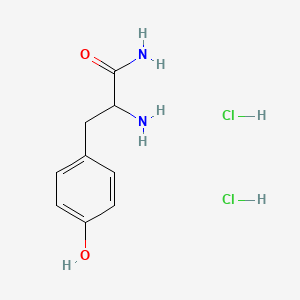
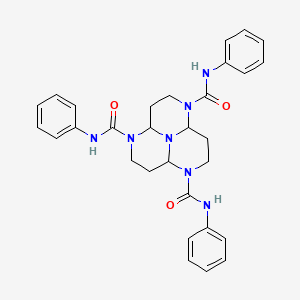
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
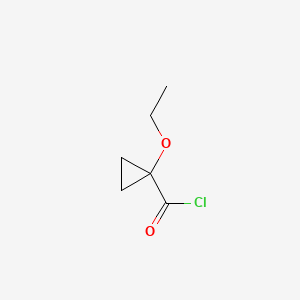
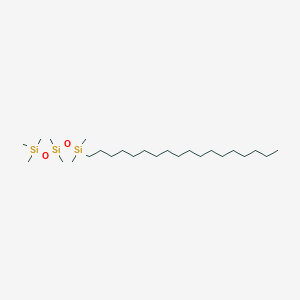
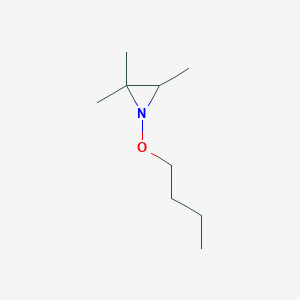

![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)
